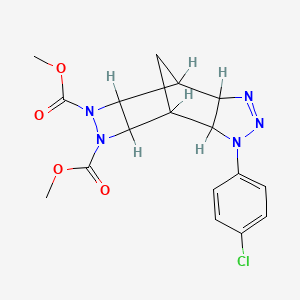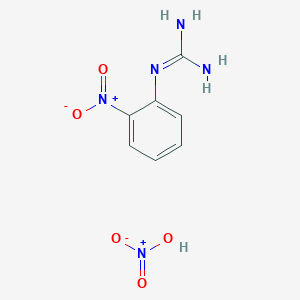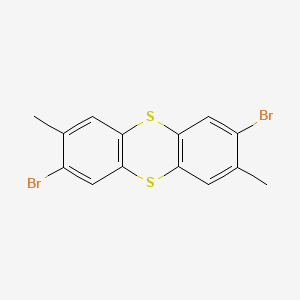
2,7-Dibromo-3,8-dimethylthianthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-3,8-dimethylthianthrene is a chemical compound with the molecular formula C14H10Br2S. It is a derivative of thianthrene, a sulfur-containing heterocyclic compound. The presence of bromine and methyl groups in its structure makes it an interesting compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,8-dimethylthianthrene typically involves the bromination of 3,8-dimethylthianthrene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,7-Dibromo-3,8-dimethylthianthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2,7-dihydroxy-3,8-dimethylthianthrene, 2,7-diamino-3,8-dimethylthianthrene, and various alkyl-substituted derivatives.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: The major product is 3,8-dimethylthianthrene.
科学的研究の応用
2,7-Dibromo-3,8-dimethylthianthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,7-Dibromo-3,8-dimethylthianthrene involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo various chemical reactions makes it a versatile tool for studying biological systems.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: Another brominated compound with similar reactivity.
1,2-Dibromo-3-chloropropane: A brominated compound used in agriculture and industry.
2,1,3-Benzothiadiazole: A sulfur-containing heterocyclic compound with similar structural features.
Uniqueness
2,7-Dibromo-3,8-dimethylthianthrene is unique due to the presence of both bromine and methyl groups in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. Its versatility in chemical synthesis and potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
65986-52-9 |
|---|---|
分子式 |
C14H10Br2S2 |
分子量 |
402.2 g/mol |
IUPAC名 |
2,7-dibromo-3,8-dimethylthianthrene |
InChI |
InChI=1S/C14H10Br2S2/c1-7-3-11-13(5-9(7)15)18-12-4-8(2)10(16)6-14(12)17-11/h3-6H,1-2H3 |
InChIキー |
MXGGWAJEZSIYGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)SC3=C(S2)C=C(C(=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


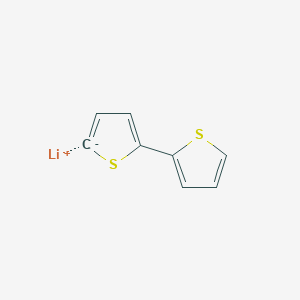
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

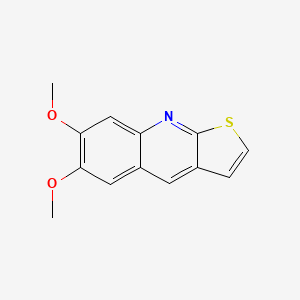

![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
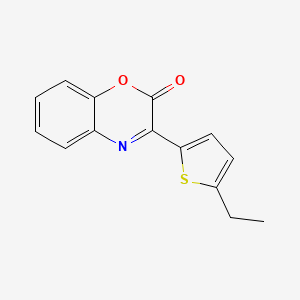
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
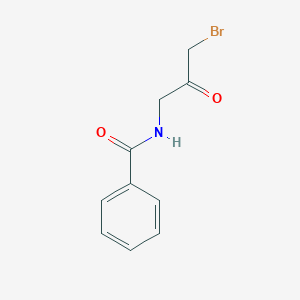
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)


